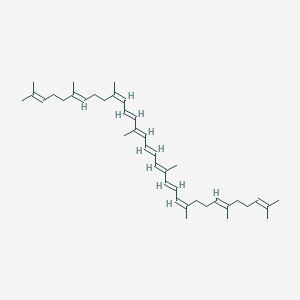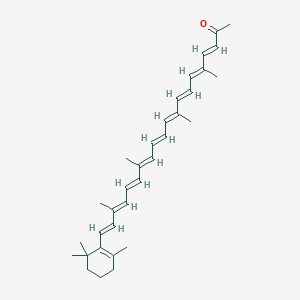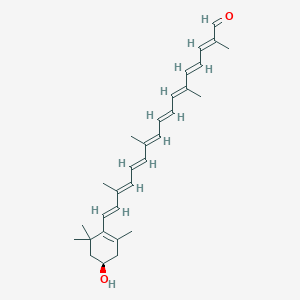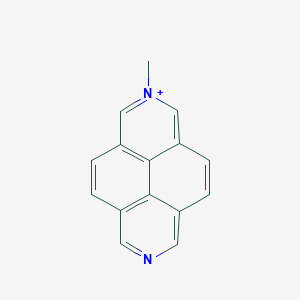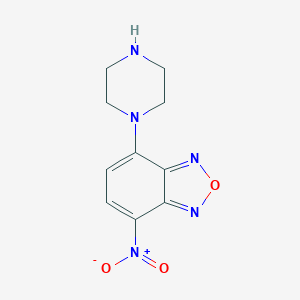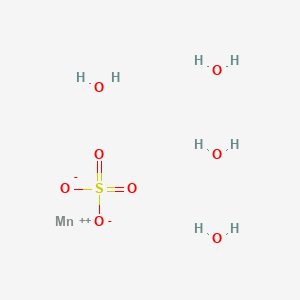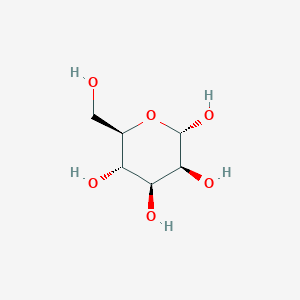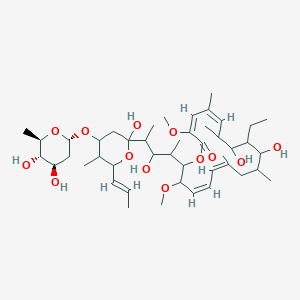
コンカナマイシンC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
4’-O-De(aminocarbonyl)concanamycin A has a wide range of scientific research applications. In chemistry, it is used as a tool to study vacuolar-type ATPases and their role in cellular processes . In biology, it is used to investigate the mechanisms of T cell proliferation and fungal cytotoxicity . In medicine, it has potential therapeutic applications due to its ability to inhibit vacuolar-type ATPases, which are involved in various diseases . In industry, it is used in the development of antifungal agents and other pharmaceuticals .
作用機序
Target of Action
Concanamycin C, also known as 4’-O-De(aminocarbonyl)concanamycin A, is a potent and selective inhibitor of vacuolar-type H±ATPases (V-ATPases) . V-ATPases are ATP-driven proton pumps that play a crucial role in various cellular processes, including endocytosis and intracellular membrane trafficking .
Mode of Action
Concanamycin C interacts with V-ATPases, inhibiting their function . V-ATPases are responsible for acidifying intracellular compartments and translocating protons across the plasma membrane . By inhibiting these proton pumps, Concanamycin C disrupts the normal pH balance within cells, affecting various cellular processes .
Biochemical Pathways
The inhibition of V-ATPases by Concanamycin C affects several biochemical pathways. V-ATPases are involved in the regulation of intracellular and extracellular pH levels, which are critical for numerous biochemical reactions . Therefore, the inhibition of V-ATPases can have wide-ranging effects on cellular metabolism and signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of V-ATPases by Concanamycin C can lead to a variety of cellular effects. For example, the disruption of pH balance within cells can affect protein folding and degradation, potentially leading to cell death . Additionally, the inhibition of V-ATPases can interfere with endocytosis and intracellular membrane trafficking, disrupting normal cellular function .
Action Environment
The action of Concanamycin C can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of V-ATPases and, therefore, the efficacy of Concanamycin C . Additionally, the stability of Concanamycin C may be affected by factors such as temperature and light exposure.
生化学分析
Biochemical Properties
Concanamycin C interacts with V-ATPases, which are ATP-driven proton pumps . V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .
Cellular Effects
Concanamycin C has been shown to have effects on various types of cells. For instance, it has been reported to induce apoptosis in murine cells, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . It also induced the production of nitric oxide and decreased cell growth and survival in mouse leukemic monocyte cells .
Molecular Mechanism
The molecular mechanism of action of Concanamycin C involves its interaction with V-ATPases . By inhibiting these ATP-driven proton pumps, Concanamycin C disrupts the acidification of intracellular compartments and the translocation of protons across the plasma membrane .
Temporal Effects in Laboratory Settings
It is known that Concanamycin C is a potent and specific inhibitor of V-ATPases , suggesting that its effects may be observed shortly after administration and persist as long as the compound is present.
Dosage Effects in Animal Models
The effects of Concanamycin C dosage in animal models have not been extensively studied. Given its potent inhibitory effects on V-ATPases , it is reasonable to hypothesize that higher dosages would result in more pronounced effects.
Metabolic Pathways
Given its role as an inhibitor of V-ATPases , it likely interacts with metabolic processes related to proton transport and intracellular pH regulation.
Transport and Distribution
Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.
Subcellular Localization
Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.
準備方法
4’-O-De(aminocarbonyl)concanamycin A is typically isolated from the bacterium Streptomyces . The synthetic routes and reaction conditions for its preparation involve complex organic synthesis techniques, often requiring specialized equipment and conditions. Industrial production methods focus on optimizing the yield and purity of the compound, often involving fermentation processes followed by extraction and purification steps .
化学反応の分析
4’-O-De(aminocarbonyl)concanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
類似化合物との比較
4’-O-De(aminocarbonyl)concanamycin A is similar to other macrolide antibiotics, such as Concanamycin A and Bafilomycin . it is unique in its specific inhibition of vacuolar-type ATPases and its cytotoxicity to fungi . Other similar compounds include Bafilomycin A1, which also inhibits vacuolar-type ATPases but has different structural features and biological activities .
特性
CAS番号 |
81552-34-3 |
|---|---|
分子式 |
C45H74O13 |
分子量 |
823.1 g/mol |
IUPAC名 |
(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1 |
InChIキー |
XKYYLWWOGLVPOR-GKJVGUBMSA-N |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |
異性体SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O |
正規SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
concanamycin C TAN 1323 A TAN-1323 A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


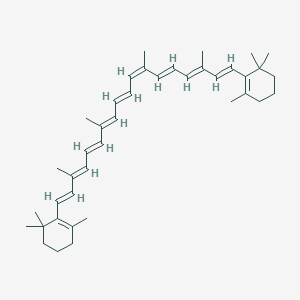

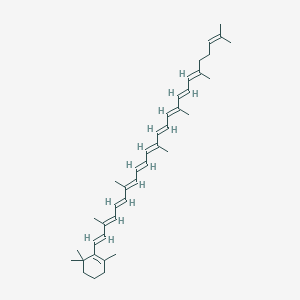

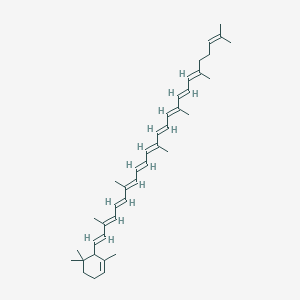

![[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate](/img/structure/B162412.png)
